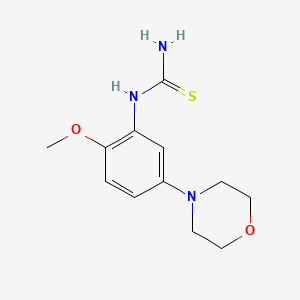

1-(2-Methoxy-5-morpholinophenyl)thiourea

Description

Overview of the Thiourea (B124793) Pharmacophore in Drug Discovery

The thiourea functional group is considered a "privileged" pharmacophore in drug design. chemicaljournal.innih.gov Its ability to form strong hydrogen bonds through its N-H protons and the sulfur atom, which can act as a hydrogen bond acceptor, is crucial for its interaction with biological macromolecules like proteins and enzymes. semanticscholar.org This bonding capability is a key determinant of the biological activity of thiourea derivatives.

Furthermore, the lipophilicity of thiourea derivatives can be readily modulated by altering the substituents on the nitrogen atoms, allowing for the fine-tuning of pharmacokinetic properties. biointerfaceresearch.com The general synthetic accessibility of thioureas, often through straightforward reactions of isothiocyanates with amines, further enhances their appeal in the generation of diverse chemical libraries for high-throughput screening. mdpi.comresearchgate.net

Diverse Biological Activities of Thiourea Derivatives

The structural versatility of the thiourea scaffold has led to the discovery of a wide spectrum of pharmacological activities. semanticscholar.orgijsrst.comnih.govresearchgate.netresearchgate.netmdpi.com Numerous studies have highlighted their potential as:

Antimicrobial Agents: Thiourea derivatives have demonstrated notable activity against various bacterial and fungal strains. semanticscholar.orgresearchgate.net Their mechanisms of action are believed to involve the disruption of cellular processes and chelation of essential metal ions. semanticscholar.org

Antiviral Agents: Certain thiourea compounds have shown promise as antiviral agents, including against the human immunodeficiency virus (HIV). biointerfaceresearch.com

Anticancer Agents: A significant body of research has focused on the anticancer properties of thiourea derivatives. biointerfaceresearch.commdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. biointerfaceresearch.com

Anti-inflammatory Agents: The anti-inflammatory potential of thiourea derivatives has also been explored, with some compounds showing inhibition of key inflammatory mediators.

Other Activities: The biological repertoire of thiourea derivatives extends to antitubercular, anticonvulsant, antioxidant, and herbicidal activities. semanticscholar.orgnih.govresearchgate.net

The diverse biological activities of thiourea derivatives are often linked to the nature of the substituents attached to the core structure. The electronic and steric properties of these substituents play a pivotal role in determining the specific biological targets and the potency of the compounds. biointerfaceresearch.com

Table 1: Selected Biological Activities of Thiourea Derivatives

| Biological Activity | Examples of Investigated Thiourea Derivatives |

|---|---|

| Anticancer | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea |

| Antimicrobial | N,N'-diaryl thioureas |

| Antiviral | 1H-imidazol thiourea derivatives |

| Anti-inflammatory | Thiourea derivatives of naproxen |

| Antitubercular | N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas |

Contextualizing 1-(2-Methoxy-5-morpholinophenyl)thiourea within the Thiourea Class

This compound is a specific derivative that incorporates several key structural features. The core thiourea moiety provides the foundational pharmacophore. Attached to one of the nitrogen atoms is a phenyl ring substituted with both a methoxy (B1213986) (–OCH₃) group and a morpholine (B109124) ring.

While specific research dedicated exclusively to the biological activities of this compound is not extensively available in publicly accessible scientific literature, its structural components suggest potential areas of interest for future investigation. The presence of the methoxy group on the phenyl ring can influence the electronic properties and metabolic stability of the compound. The morpholine moiety, a common heterocyclic ring in medicinal chemistry, can enhance water solubility and provide additional points for hydrogen bonding, potentially influencing the compound's pharmacokinetic profile and target interactions.

Based on the known activities of other substituted phenylthiourea (B91264) derivatives, it is plausible that this compound could exhibit a range of biological effects. For instance, various N-arylthioureas have been investigated for their anticancer and antimicrobial properties. biointerfaceresearch.com The specific combination of the methoxy and morpholino substituents would likely modulate these activities, potentially leading to a unique pharmacological profile.

Properties

IUPAC Name |

(2-methoxy-5-morpholin-4-ylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJPPOEVGOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxy 5 Morpholinophenyl Thiourea

Established Synthetic Routes for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is a well-established field in organic chemistry, with several reliable methods available for the construction of the thiourea backbone. These methods can be broadly categorized into conventional batch reactions and modern continuous-flow processes.

Conventional Condensation Reactions

The most prevalent and versatile method for synthesizing N-substituted thioureas is the condensation reaction between an amine and an isothiocyanate. chem-station.commasterorganicchemistry.com This reaction is typically high-yielding and allows for a wide structural diversity of thiourea derivatives. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. nih.gov

For the specific synthesis of 1-(2-Methoxy-5-morpholinophenyl)thiourea, this would involve the reaction of 2-Methoxy-5-morpholinoaniline with a suitable thiourea-forming reagent. Alternatively, the corresponding 1-isothiocyanato-2-methoxy-5-morpholinobenzene could be reacted with ammonia. Various solvents can be employed for this reaction, including dichloromethane (B109758) or tert-butanol. masterorganicchemistry.com Mechanochemical approaches, such as ball milling or manual grinding, have also been successfully used for the synthesis of diarylthioureas, often resulting in high yields (89-98%) in shorter reaction times (5-40 minutes) and avoiding the need for bulk solvents. chem-station.com

Other conventional methods include the reaction of an amine with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate that is desulfurized in situ to form the isothiocyanate, which then reacts with another amine molecule. chem-station.com Additionally, stable, solid thioacylating reagents like 1,1'-thiocarbonyldiimidazole (B131065) can be used as alternatives to more hazardous reagents like thiophosgene. chem-station.com

Table 1: Examples of Conventional Thiourea Synthesis Conditions

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Phenyl isothiocyanate, various amines | Dichloromethane or tert-butanol | Not specified | Not specified | masterorganicchemistry.com |

| 4-ethoxyphenyl isothiocyanate, various anilines | Manual grinding (solvent-free) | 5-40 min | 89-98% | chem-station.com |

| 4-methoxyaniline, CS₂ | Ball milling (solvent-free) | 40 min | 87-94% | chem-station.com |

| Amine, (Me₄N)SCF₃ | Room Temperature | Not specified | High | google.com |

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. rsc.orgmdpi.com This approach has been successfully applied to the synthesis of thioureas. researchgate.netgoogle.comresearchgate.net

A notable continuous-flow method involves a multicomponent reaction of isocyanides, amines (or amidines), and elemental sulfur. rsc.orgresearchgate.net In this process, an aqueous polysulfide solution is used to apply sulfur under homogeneous and mild conditions. researchgate.netresearchgate.net The reactants are pumped through a T-mixer and then into a heated reaction coil. researchgate.net The residence time in the coil is controlled to ensure complete conversion. A key advantage of this method is the straightforward product isolation; upon removal of the co-solvent, the thiourea product often crystallizes and can be isolated by simple filtration, eliminating the need for chromatographic purification. rsc.orgresearchgate.net This method is not only efficient but also enhances the safety of using reagents like acyl azides, which are precursors to isocyanates, by minimizing the volume of hazardous intermediates at any given time. rsc.org

Table 2: Continuous-Flow Synthesis of a Thiourea Derivative

| Reactants | Solvent | Temperature | Residence Time | Yield | Reference |

| Isocyanide, Benzylamine, Aqueous Polysulfide Solution | MeCN | 80 °C | 42 min | 96% | researchgate.net |

Synthesis of Morpholine-Containing Thioureas and Related Heterocyclic Scaffolds

The morpholine (B109124) moiety is a common feature in many biologically active compounds due to its favorable physicochemical properties, such as polarity and solubility, which can enhance bioavailability. wikipedia.org The synthesis of thioureas incorporating a morpholine ring follows the general principles of thiourea formation.

A straightforward approach involves the direct reaction of a morpholine-containing amine with an appropriate isothiocyanate. For instance, new series of thiazole-substituted morpholine derivatives have been synthesized in a two-step process where the first step is the formation of a thiourea. wikipedia.orgmasterorganicchemistry.com This initial step involves reacting a morpholine-containing compound with phenyl isothiocyanate in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (60-75°C) for 24 hours. wikipedia.orgmasterorganicchemistry.com

In another example, thiosemicarbazides, which are structurally related to thioureas, have been synthesized by reacting 4-(morpholin-4-yl)-3-nitrobenzhydrazide with various isothiocyanates. quora.com These reactions were monitored by thin-layer chromatography to determine the necessary reaction time and achieved high yields ranging from 72% to 98%. quora.com The resulting compounds feature a morpholine ring attached to a phenyl group which is then linked to the thiosemicarbazide (B42300) core, a structure analogous to this compound. quora.com

Strategies for Derivatization of the this compound Scaffold

Derivatization of the core this compound structure allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at several positions, most notably the phenyl ring and the methoxy (B1213986) group.

Modifications at the Phenyl Ring

The phenyl ring of the scaffold is amenable to functionalization through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The reactivity and orientation of these substitutions are governed by the existing substituents: the methoxy group (-OCH₃), the morpholino group, and the thiourea group.

Directing Effects : The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. quora.comlibretexts.org Similarly, the nitrogen of the morpholino group also acts as an activating, ortho, para-directing substituent. The thiourea group is generally considered to be a deactivating group. The combined influence of the strongly activating methoxy and morpholino groups will dictate the position of electrophilic attack. Given the structure, the positions ortho to the methoxy group and ortho to the morpholino group are the most likely sites for substitution.

Potential Reactions : Standard EAS reactions such as halogenation (e.g., with Br₂), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts reactions could be employed to introduce new functional groups onto the phenyl ring. youtube.com For example, bromination of anisole (B1667542) (methoxybenzene) is very rapid and yields predominantly the para and ortho isomers. libretexts.org The reaction conditions would need to be carefully controlled due to the high reactivity of the doubly activated ring system. libretexts.org

Modifications Involving the Methoxy Group

The methoxy group itself represents a key site for chemical modification, primarily through ether cleavage (O-demethylation) to reveal a phenolic hydroxyl group. chem-station.commasterorganicchemistry.com This hydroxyl group can then serve as a handle for further functionalization, such as alkylation or esterification.

Ether Cleavage Reactions : The cleavage of the aryl-methyl ether bond is a common transformation that can be achieved under various conditions. wikipedia.org

Boron Tribromide (BBr₃) : BBr₃ is a highly effective reagent for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen, which facilitates nucleophilic attack by a bromide ion on the methyl group. The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) in a solvent like dichloromethane. chem-station.com

Strong Acids : Strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can cleave ethers. masterorganicchemistry.comlibretexts.org The reaction involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl carbon. masterorganicchemistry.com This often requires harsh conditions, such as heating with a 47% HBr solution. chem-station.com

Thiol-Based Reagents : O-demethylation can also be accomplished using alkyl thiols under basic conditions or at high temperatures in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). chem-station.com This method avoids the use of strong acids. For instance, 3-mercaptopropionic acid in the presence of a base can effectively demethylate aromatic methyl ethers. google.com

This conversion to a phenol (B47542) would significantly alter the electronic and steric properties of the molecule and provide a new reactive site for building more complex derivatives.

Table 3: Common Reagents for Aromatic O-Demethylation

| Reagent | Typical Conditions | Mechanism | Reference |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis acid-mediated cleavage | chem-station.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, heat (~130 °C) | Sₙ2 attack on protonated ether | chem-station.com |

| Ethanethiol (EtSH) / NaOH | Heat | Sₙ2 attack by thiolate | chem-station.com |

| Acidic Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C, 2 h | Sₙ2 substitution with bromide | rsc.org |

Derivatization of the Morpholine Moiety

The morpholine substituent in this compound offers a reactive site for further chemical modification. The nitrogen atom of the morpholine ring is a secondary amine and is, therefore, nucleophilic, making it amenable to a variety of chemical transformations. These derivatizations can be employed to modulate the physicochemical properties, such as solubility and lipophilicity, of the parent molecule. nih.gov

Common derivatization strategies for the morpholine moiety include N-alkylation, N-acylation, and Mannich-type reactions. researchgate.net N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a non-nucleophilic base. This reaction introduces an alkyl group onto the morpholine nitrogen, forming a tertiary amine. Similarly, N-acylation with acyl chlorides or acid anhydrides yields the corresponding N-acylmorpholine derivative.

Another significant transformation is the Mannich reaction, a one-pot three-component condensation involving an active hydrogen-containing compound, formaldehyde, and the secondary amine of the morpholine ring. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation and introduces an aminomethyl group. Furthermore, the morpholine nitrogen can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the N-nitrosomorpholine derivative, a common reaction for secondary amines. The ability of the morpholine oxygen and nitrogen to participate in hydrogen bonding is a key feature influencing its reactivity and interaction with biological targets. nih.gove3s-conferences.org

Analytical and Spectroscopic Characterization Techniques

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray single crystal diffraction are indispensable for providing detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms. ijcrt.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like this compound. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Thiourea Protons (N-H): Two separate, broad singlets are anticipated in the downfield region, typically between δ 9.0 and δ 12.5 ppm, corresponding to the two N-H protons of the thiourea group. Their exact chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the phenyl ring would appear in the aromatic region (δ 6.8–8.0 ppm) as a set of multiplets, with coupling patterns determined by their substitution pattern.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.8–4.0 ppm.

Morpholine Protons (-CH₂-): The eight protons of the morpholine ring would typically appear as two distinct multiplets in the δ 3.0–4.0 ppm range. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected at a slightly more downfield position compared to those adjacent to the nitrogen atom (N-CH₂).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms.

Thiourea Carbon (C=S): The thiocarbonyl carbon is highly deshielded and is expected to appear as a singlet in the far downfield region of the spectrum, typically around δ 180 ppm. mdpi.com

Aromatic Carbons: Signals for the six aromatic carbons would be observed between δ 110 and δ 160 ppm. The carbons attached to the oxygen, nitrogen, and methoxy groups will have characteristic chemical shifts.

Methoxy Carbon (-OCH₃): The methoxy carbon signal should appear as a singlet around δ 55–60 ppm.

Morpholine Carbons (-CH₂-): Two signals are expected for the morpholine carbons, typically in the range of δ 45–70 ppm. The carbons bonded to oxygen (O-CH₂) will be more downfield than those bonded to nitrogen (N-CH₂).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive data table. Select a row to see more details.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiourea (C=S) | - | ~180.0 |

| Thiourea (NH) | ~9.0-12.5 (2H, br s) | - |

| Aromatic C-H | ~6.8-8.0 (3H, m) | ~110.0-135.0 |

| Aromatic C-N | - | ~140.0-150.0 |

| Aromatic C-O | - | ~150.0-160.0 |

| Methoxy (-OCH₃) | ~3.8-4.0 (3H, s) | ~55.0-60.0 |

| Morpholine (O-CH₂) | ~3.7-3.9 (4H, t) | ~65.0-70.0 |

| Morpholine (N-CH₂) | ~3.0-3.2 (4H, t) | ~48.0-52.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. mdpi.comresearchgate.net

N-H Stretching: The N-H bonds of the thiourea moiety are expected to show one or two bands in the region of 3100–3400 cm⁻¹. The broadening and position of these bands can indicate the extent of intermolecular hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and methoxy groups are expected just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl group (C=S) has a characteristic stretching vibration that is typically found in the region of 1300–1400 cm⁻¹. This band is often coupled with other vibrations, which can make its assignment complex.

C-N Stretching: Vibrations corresponding to C-N bonds are expected in the 1250–1350 cm⁻¹ range.

C-O Stretching: The spectrum will show strong bands for the aryl-alkyl ether (Ar-O-CH₃) and the aliphatic ether (C-O-C) of the morpholine ring. These are typically observed between 1200 and 1275 cm⁻¹ (asymmetric) and 1000–1075 cm⁻¹ (symmetric).

Table 2: Predicted Characteristic IR Absorption Bands for this compound This is an interactive data table. Select a row to see more details.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiourea | N-H Stretch | 3100–3400 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000–3100 | Medium |

| Aliphatic (Morpholine, Methoxy) | C-H Stretch | 2850–2980 | Medium-Strong |

| Thiourea | C=S Stretch | 1300–1400 | Medium |

| Phenyl & Thiourea | C-N Stretch | 1250–1350 | Medium-Strong |

| Ether (Aryl-Alkyl, Aliphatic) | C-O Stretch | 1000–1275 | Strong |

X-ray Single Crystal Diffraction Analysis

X-ray single crystal diffraction provides definitive proof of a molecule's structure, yielding precise bond lengths, bond angles, and information about its three-dimensional conformation and intermolecular interactions in the solid state. While a crystal structure for this compound has not been reported, analysis of closely related phenylthiourea (B91264) derivatives reveals common structural motifs. mdpi.comdoi.org

Thiourea derivatives are well-known for forming extensive networks of intermolecular hydrogen bonds. doi.org In the solid state, the N-H groups of the thiourea moiety act as hydrogen bond donors, while the thiocarbonyl sulfur atom is a primary hydrogen bond acceptor. This often leads to the formation of characteristic dimeric structures or infinite chains. For instance, centrosymmetric eight-membered {⋯HNC=S}₂ synthons are a common feature in the crystal packing of many thiourea derivatives.

The conformation of the molecule is influenced by both intramolecular and intermolecular forces. The relative orientation of the phenyl ring and the thiourea group is defined by a torsion angle, which is often non-planar. The presence of the bulky and flexible morpholine group, along with the methoxy substituent, would further influence the crystal packing, potentially leading to more complex three-dimensional supramolecular architectures.

Table 3: Typical Crystallographic Data for Analogous Substituted Phenylthiourea Derivatives This is an interactive data table. Select a row to see more details.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c, Pbca | Defines the symmetry elements within the unit cell |

| Hydrogen Bonding | N-H···S, N-H···O | Governs the supramolecular assembly |

| Supramolecular Synthons | R²₂(8) ring (dimer formation) | Indicates common, predictable packing motifs |

| Conformation | Non-planar phenyl-thiourea linkage | Shows molecular flexibility and steric effects |

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

Antibacterial Activity

No studies were found that specifically investigated the antibacterial properties of 1-(2-Methoxy-5-morpholinophenyl)thiourea. Research on other thiourea (B124793) derivatives has shown that this class of compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, with mechanisms often involving the disruption of bacterial cellular processes. nih.govnih.govfip.orgmdpi.com However, without specific testing of this compound, its potential efficacy as an antibacterial agent remains unknown.

Antifungal Activity

Similarly, there is no available research on the antifungal activity of this compound. While some thiourea derivatives have demonstrated potential as antifungal agents, showing inhibitory effects against various fungal species, the specific activity of the requested compound has not been documented. nih.govnih.govresearchgate.netmdpi.com

Anticancer Properties and Cytotoxicity Mechanisms

No specific data exists in the public domain regarding the anticancer properties or cytotoxic mechanisms of this compound. The anticancer potential of various other thiourea derivatives has been explored, with some compounds showing promise in inhibiting the growth of cancer cell lines through different mechanisms. biointerfaceresearch.comnih.govnih.govnih.govresearchgate.net However, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Antiviral Applications

There is a lack of research on the antiviral applications of this compound. While the thiourea scaffold has been incorporated into molecules with antiviral activity against various viruses in some studies, there are no reports on the specific antiviral efficacy of this compound. mdpi.comnih.govresearchgate.net

Antiprotozoal Activity (e.g., Anti-leishmanial)

No published studies were identified that evaluated the antiprotozoal activity of this compound. Although some thiourea derivatives have been investigated for their potential against protozoal infections, the specific activity of this compound remains uninvestigated. mdpi.comnih.govnih.gov

Enzyme Inhibition and Modulatory Effects

There is no available information on the enzyme inhibition or modulatory effects of this compound. The ability of various thiourea derivatives to inhibit enzymes such as urease and cholinesterases has been documented, but these findings are not specific to the requested compound. core.ac.uknih.govnih.govresearchgate.net

Inhibition of Key Enzymes in Disease Pathways

While extensive research exists on the enzyme-inhibiting properties of the broader class of thiourea derivatives, specific data on the inhibitory activity of this compound against TMPK, sPLA2-X, COX-2, IRAK4, TNF-alpha, nitric oxide synthase, PI3K, or CDK9 is not available in the current body of scientific literature. General studies on related thiourea compounds have indicated potential for enzyme inhibition, often attributed to the thiourea moiety's ability to form hydrogen bonds and interact with metallic cofactors within enzyme active sites. However, without direct experimental evidence for this compound, any such activity remains speculative.

Receptor Binding Studies

Currently, there are no published receptor binding studies specifically investigating this compound. The ability of thiourea-based compounds to act as ligands for various receptors is a recognized area of medicinal chemistry. These interactions are typically mediated by the hydrogen-bonding capacity of the thiourea group's N-H protons and the sulfur atom. Such binding can modulate receptor activity, leading to a pharmacological response. Future research is required to determine if this compound exhibits significant affinity for any specific biological receptors.

Anti-inflammatory Response

There is no specific research available on the anti-inflammatory response of this compound. The anti-inflammatory potential of many thiourea derivatives has been linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the production of inflammatory mediators such as nitric oxide and prostaglandins. The evaluation of this compound in established in vitro and in vivo models of inflammation would be necessary to ascertain its specific anti-inflammatory properties.

Antitubercular Activity

Specific studies on the antitubercular activity of this compound have not been reported. The thiourea scaffold is present in some compounds that have been investigated for their activity against Mycobacterium tuberculosis. The proposed mechanisms often involve the inhibition of essential mycobacterial enzymes. To determine if this compound possesses any antitubercular efficacy, it would need to be screened against various strains of M. tuberculosis.

Antioxidant Mechanisms

The antioxidant mechanisms of this compound have not been specifically elucidated in published research. In general, the antioxidant activity of phenolic and amine-containing compounds can involve mechanisms such as radical scavenging, hydrogen atom donation, and metal ion chelation. The presence of a methoxyphenyl group and a morpholine (B109124) moiety in the structure of this compound suggests a potential for antioxidant activity, but this requires experimental validation through standard antioxidant assays.

Structure Activity Relationship Sar Studies of 1 2 Methoxy 5 Morpholinophenyl Thiourea and Analogues

Influence of the Thiourea (B124793) Moiety on Biological Activity

The thiourea scaffold, with its SC(NH₂)₂ core structure, is a remarkably versatile building block in drug discovery. mdpi.com It is recognized for its wide spectrum of biological activities, which is attributed to the unique properties of its thione group and two amino groups. biointerfaceresearch.com These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. biointerfaceresearch.com Thiourea exists in two tautomeric forms, the thione and the thiol form, which allows for diverse chemical reactivity and interaction patterns. mdpi.com

The biological profile of thiourea derivatives is highly dependent on the nature of the substituents attached to its nitrogen atoms. Researchers have demonstrated that by modifying these substituents, it is possible to fine-tune the compound's activity for a range of therapeutic applications. biointerfaceresearch.com The thiourea core is a key feature in numerous compounds with demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties. mdpi.com For instance, studies on N,N′-disubstituted thiourea derivatives have shown significant activity against Leishmania amazonensis, highlighting the potential of this chemical class in developing new treatments for parasitic diseases. mdpi.com The ability of the thiourea scaffold to target multiple pathways involved in carcinogenesis has also made it an attractive foundation for the development of novel anticancer agents. biointerfaceresearch.com

Table 1: Reported Biological Activities of Thiourea Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | mdpi.combiointerfaceresearch.com |

| Antimicrobial | mdpi.com |

| Antiviral | biointerfaceresearch.commdpi.com |

| Anti-inflammatory | mdpi.com |

| Antiparasitic / Antiprotozoal | biointerfaceresearch.commdpi.com |

| Antioxidant | biointerfaceresearch.com |

| Enzyme Inhibition (e.g., Urease, Kinases) | biointerfaceresearch.comresearchgate.net |

Role of the Methoxy (B1213986) Substituent in Pharmacological Profile

The methoxy group (-OCH₃) is a prevalent substituent in many natural products and synthetic drug molecules. nih.gov Its inclusion is a strategic choice by medicinal chemists to enhance ligand-target binding, improve physicochemical properties, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, but this combination often results in unique effects that are more than the sum of its parts. nih.gov

In the context of 1-(2-Methoxy-5-morpholinophenyl)thiourea, the methoxy group at the ortho-position of the phenyl ring is expected to play a significant role. Its electron-donating nature can influence the electron density distribution of the aromatic ring, which in turn affects interactions with target proteins. biointerfaceresearch.com Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating stabilized ligand-protein binding. researchgate.net Studies on other classes of compounds have demonstrated the importance of methoxy substitution. For example, in a series of quinolone-based inhibitors, a methoxy group on a pyridine (B92270) ring was found to enhance antiproliferative activity. nih.gov Similarly, in certain opioid analogues, the introduction of a methoxy group was shown to increase binding affinity at target receptors. nih.gov The strategic placement of methoxy groups can also reverse metal ion selectivity in fluorescent sensors, demonstrating its profound impact on molecular complex formation. rsc.org

Impact of the Morpholine (B109124) Ring on Bioactivity and Selectivity

The morpholine ring is frequently described as a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov This designation stems from its common presence in a multitude of approved drugs and experimental agents, where it confers advantageous physicochemical, metabolic, and biological properties. nih.gov The incorporation of a morpholine moiety can enhance a molecule's potency through direct molecular interactions with target proteins and can also modulate pharmacokinetic properties to improve a compound's drug-likeness. nih.govresearchgate.net

One of the key advantages of the morpholine ring is its ability to improve aqueous solubility and membrane permeability, which are critical factors for oral bioavailability. researchgate.net Its structure, a saturated six-membered heterocycle, provides a flexible yet defined scaffold that can correctly orient other functional groups for optimal interaction with a biological target. acs.org The nitrogen atom in the morpholine ring is less basic compared to other nitrogenous heterocycles, which can be beneficial for reducing off-target effects. acs.org The oxygen atom, with its electron-withdrawing effect, further influences the ring's properties. researchgate.net Numerous studies have shown that adding a morpholine ring can lead to increased biological potency and improved pharmacokinetic profiles. nih.govresearchgate.net It is often an integral component of the pharmacophore for specific enzyme inhibitors and can bestow selective affinity for a wide range of receptors. nih.gov

Contributions of Aromatic and Heterocyclic Substituents to SAR

For example, in a study of N-((4′-phenyl)-phenethyl) analogues of a benzazocine, substituting the distal phenyl ring had significant effects on opioid receptor binding. A 4'-methoxy analogue showed a four-fold increase in binding affinity for µ and δ receptors compared to the unsubstituted parent compound. nih.gov In contrast, a 3',4'-dichloro analogue displayed a three-fold lower affinity for the same receptors. nih.gov This demonstrates that both the electronic properties and the position of the substituent are crucial. The optimal positioning of an aryl group suggests a specific hydrophobic binding pocket in the receptor. nih.gov Furthermore, replacing the phenyl ring with other heterocyclic systems is a common strategy in medicinal chemistry to modulate activity and improve properties. biointerfaceresearch.com Studies have shown that introducing heterocyclic substituents like pyridine or thiadiazine into thiourea derivatives can significantly enhance their specificity and interactions with target proteins, leading to potent biological activity. biointerfaceresearch.com

Table 2: Example of Substituent Effects on Opioid Receptor Binding Affinity (Ki, nM) in N-((4′-phenyl)-phenethyl) Analogues

| Analogue Substituent | µ Receptor Affinity | δ Receptor Affinity | κ Receptor Affinity | Reference |

|---|---|---|---|---|

| Unsubstituted (Phenyl) | 0.28 | 2.5 | 3.3 | nih.gov |

| 4'-Methoxy | 0.07 | 0.61 | 3.1 | nih.gov |

| 4'-Chloro | 0.23 | 2.0 | 2.4 | nih.gov |

| 4'-Methyl | 0.23 | 2.1 | 2.9 | nih.gov |

| 3',4'-Dichloro | 0.81 | 7.9 | 3.1 | nih.gov |

Stereochemical Considerations and Their Effect on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

For thiourea derivatives, the introduction of chiral centers can have a profound effect on their biological activity. nih.gov Research into chiral thiourea derivatives as potential anticancer agents has explicitly demonstrated the importance of stereochemistry. benthamdirect.com In one study, a series of chiral thiourea derivatives were synthesized from amino acid esters, and their ability to inhibit tumor growth was evaluated. The results showed a clear relationship between the stereochemistry of the amino acid residues and the observed anticancer activity. nih.govresearchgate.net For example, compounds derived from L-amino acids often showed different potency compared to their D-amino acid counterparts. This highlights that the specific molecular conformation adopted by the molecule is critical for its interaction with the biological target and, consequently, for its activity. nih.gov The ability to separate and study individual enantiomers is therefore crucial for understanding the true pharmacological potential of a chiral compound. rsc.org

Table 3: Influence of Stereochemistry on Anticancer Activity of Chiral Thiourea Derivatives

| Compound ID | Chiral Source | Reported Activity | Reference |

|---|---|---|---|

| 7d | L-Valine methyl ester | High activity against multiple cancer cell lines | nih.gov |

| 7e1 | L-Phenylalanine methyl ester | High activity against multiple cancer cell lines | nih.gov |

| 7e3 | D-Phenylalanine methyl ester | High activity, demonstrating stereochemical influence | nih.gov |

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). d-nb.infoarabjchem.org This method is instrumental in rational drug design for predicting the binding mode and affinity of a small molecule to its target.

Ligand-Protein Interaction Analysis

This analysis identifies the specific interactions between the ligand and the amino acid residues of the protein's binding site. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov For thiourea (B124793) derivatives, the thiocarbonyl (C=S) and amine (NH) groups are often crucial for forming hydrogen bonds with protein targets, which can explain their biological activity. nih.gov

Binding Affinity Prediction

Docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) score generally indicates a more stable and stronger interaction between the ligand and the protein. japsonline.com This prediction helps in ranking potential drug candidates before they are synthesized and tested in a lab.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction models assess the pharmacokinetic and toxicological properties of a compound. These predictions are vital for evaluating a molecule's potential to become a viable drug.

Pharmacokinetic Profiling

This involves predicting how a drug moves through the body. Key parameters include gastrointestinal (GI) absorption, distribution in various tissues, ability to cross the blood-brain barrier (BBB), and metabolism by enzymes like the Cytochrome P450 family. researchgate.netnih.govmdpi.com Online tools and software are often used to calculate these properties based on the molecule's structure. mspsss.org.ua

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. wikipedia.org The most famous guideline is Lipinski's Rule of Five, which states that a potential oral drug generally should not violate more than one of the following criteria. wikipedia.orgdrugbank.com

| Lipinski's Rule of Five Parameter | Acceptable Range |

| Molecular Weight | ≤ 500 Daltons |

| LogP (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| This table describes the general parameters of Lipinski's Rule of Five. wikipedia.orgresearchgate.net |

Toxicity Prediction Models (e.g., carcinogenicity)

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning-based tools are used to predict the potential toxicity of compounds. nih.govmdpi.comresearchgate.net These models are trained on large datasets of known toxic and non-toxic chemicals to identify structural alerts or properties associated with adverse effects like carcinogenicity, hepatotoxicity, or mutagenicity. altex.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, particularly those based on quantum mechanics, provide detailed insights into molecular structure, reactivity, and various spectroscopic properties. For the compound 1-(2-Methoxy-5-morpholinophenyl)thiourea, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to calculate various electronic properties. DFT studies on molecules with similar functional groups, such as N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, have demonstrated the accuracy of this method in correlating calculated structural parameters with experimental data. researchgate.netnih.gov

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, DFT would provide precise measurements for the C=S bond of the thiourea group, the C-N bonds, and the geometry of the methoxy (B1213986) and morpholino substituents on the phenyl ring. These calculated parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Geometrical Parameters for this compound Calculated by DFT Note: This data is representative of typical results from DFT calculations for similar molecular structures and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=S (Thiourea) | ~1.68 Å |

| Bond Length | C-N (Thiourea-Phenyl) | ~1.38 Å |

| Bond Length | C-O (Methoxy) | ~1.36 Å |

| Bond Angle | N-C-N (Thiourea) | ~118° |

| Bond Angle | C-O-C (Methoxy) | ~117° |

| Dihedral Angle | Phenyl-N-C-N | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. semanticscholar.orgresearchgate.netemerginginvestigators.org

A large HOMO-LUMO gap suggests high chemical stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates that a molecule is more reactive. semanticscholar.org For thiourea derivatives, the distribution of the HOMO and LUMO provides insight into the molecule's reactivity. Typically, the HOMO is localized on the electron-rich parts of the molecule, such as the thiourea group and the phenyl ring, while the LUMO is distributed over areas that can accept electrons. This analysis helps to explain the charge transfer that can occur within the molecule, which is fundamental to its biological and chemical activities. semanticscholar.org

Table 2: Representative Frontier Molecular Orbital Energies for a Thiourea Derivative Note: The following values are illustrative, based on typical DFT calculations for heterocyclic compounds, to demonstrate the output of FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 eV |

| LUMO | -1.85 eV |

| Energy Gap (ΔE) | 4.30 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and sulfur.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H protons).

Green: Represents areas with a neutral or near-zero electrostatic potential.

For this compound, an MEP map would likely show negative potential (red) around the sulfur atom of the thiourea group and the oxygen atoms of the methoxy and morpholino groups, identifying them as nucleophilic centers. researchgate.netresearchgate.net Positive potential (blue) would be expected around the N-H protons of the thiourea moiety, highlighting their electrophilic character and potential for hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of molecular behavior, offering insights into conformational changes and the stability of molecular complexes that are not available from static quantum chemical calculations. acs.orgnih.gov

MD simulations can be used to explore the conformational landscape of this compound in a simulated environment, such as in a water solvent. acs.org The molecule has several rotatable single bonds, including those connecting the phenyl ring to the thiourea and morpholine (B109124) groups. Rotation around these bonds allows the molecule to adopt various conformations.

An MD simulation would track the trajectory of each atom over a set period (e.g., nanoseconds), revealing the most stable and frequently adopted conformations. Analysis of these trajectories can identify key intramolecular interactions, such as hydrogen bonds, and determine how the solvent affects the molecule's shape and flexibility. This information is crucial for understanding how the molecule's structure might change upon interacting with a biological target.

After predicting a potential binding pose of a ligand to a protein target via molecular docking, MD simulations are essential for evaluating the stability of this protein-ligand complex. nih.govacs.orgnih.gov For this compound, if it were docked into the active site of a target protein, an MD simulation would be performed on the entire complex.

The stability of the complex is assessed by monitoring several parameters over the simulation time:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are calculated relative to their initial positions. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely in the binding pocket. acs.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or mobile regions of the protein upon ligand binding. acs.org

Hydrogen Bond Analysis: The simulation allows for the monitoring of hydrogen bonds and other key interactions between the ligand and the protein. The persistence of these bonds throughout the simulation provides evidence of a stable interaction. nih.gov

These simulations provide a more realistic and dynamic picture of the binding event, helping to refine and validate initial docking results and providing a stronger basis for predicting a compound's biological activity. nih.gov

Crystal Structure Analysis and Intermolecular Interactions

The crystalline architecture of chemical compounds provides profound insights into their solid-state properties and potential biological activities. The arrangement of molecules within a crystal lattice is governed by a delicate balance of intermolecular forces. For the compound this compound, computational chemistry offers powerful tools to dissect these interactions, even in the absence of experimentally determined crystal structures. Through techniques such as Hirshfeld surface analysis and the examination of potential hydrogen bonding networks, a theoretical understanding of its solid-state behavior can be constructed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This analysis generates a surface around a molecule, color-coded to represent the nature and intensity of contacts with neighboring molecules.

For a hypothetical crystal structure of this compound, the Hirshfeld surface would be mapped with properties like dnorm (normalized contact distance). Regions with dnorm values less than zero, typically colored red, indicate intermolecular contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govnih.gov White areas on the surface represent contacts approximately equal to the van der Waals radii, while blue regions denote longer contacts. nih.govnih.gov

The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, which is rich in hydrogen, carbon, oxygen, nitrogen, and sulfur atoms, the fingerprint plot would likely reveal significant contributions from H···H, C···H, O···H, N···H, and S···H contacts. The prevalence of these interactions underscores the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govmdpi.com

Table 1: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Significance |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| N···H/H···N | Significant |

| S···H/H···S | Moderate |

This table is a hypothetical representation based on the typical findings for similar organic molecules and is not derived from experimental data for the specific compound.

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are crucial directional interactions that play a pivotal role in determining the supramolecular assembly of molecules in the solid state. scispace.comrsc.org The this compound molecule possesses several potential hydrogen bond donors and acceptors. The N-H groups of the thiourea moiety are primary hydrogen bond donors, while the oxygen atoms of the methoxy and morpholino groups, the nitrogen atom of the morpholino group, and the sulfur atom of the thiourea group can all act as hydrogen bond acceptors. nih.govresearchgate.net

In a crystalline environment, these functional groups would likely engage in a complex network of intermolecular hydrogen bonds. For instance, the N-H groups could form N–H···O or N–H···S hydrogen bonds with neighboring molecules. scispace.comnih.gov The formation of N–H···S bonds is a common feature in the crystal structures of thiourea derivatives, often leading to the formation of dimers or chains. scispace.comresearchgate.net The presence of the methoxy and morpholino groups introduces additional possibilities for hydrogen bonding, potentially leading to a more intricate three-dimensional network. nih.gov

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| N-H (thiourea) | O (methoxy) | Intermolecular Hydrogen Bond |

| N-H (thiourea) | O (morpholino) | Intermolecular Hydrogen Bond |

| N-H (thiourea) | N (morpholino) | Intermolecular Hydrogen Bond |

| N-H (thiourea) | S (thiourea) | Intermolecular Hydrogen Bond |

| C-H (phenyl/morpholino) | O/N/S | Weak Intermolecular Hydrogen Bond |

This table outlines the plausible hydrogen bonding interactions based on the functional groups present in the molecule.

Medicinal Chemistry Perspectives and Preclinical Research Trajectories

Lead Compound Identification and Optimization Potential

The journey of a new drug candidate typically begins with the identification of a "lead compound"—a molecule that demonstrates a desired biological activity. For a compound like 1-(2-Methoxy-5-morpholinophenyl)thiourea, its discovery could have arisen from high-throughput screening of diverse chemical libraries against a specific biological target or through rational drug design based on the pharmacophore of known active molecules. The thiourea (B124793) moiety is a well-established functional group in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets, while the morpholine (B109124) and methoxy-phenyl components can influence solubility, metabolic stability, and target engagement.

Once identified as a hit, a lead optimization phase would be initiated. This involves the synthesis and evaluation of a series of structural analogs to establish a comprehensive Structure-Activity Relationship (SAR). For this compound, this would likely involve modifications at several key positions:

Thiourea Linker: Altering the substitution pattern on the nitrogen atoms to probe the necessity of the N-H bonds for activity.

Phenyl Ring: Introducing or modifying substituents on the phenyl ring to enhance potency and selectivity.

Morpholine Ring: Replacing the morpholine with other heterocyclic systems to modulate physicochemical properties such as lipophilicity and basicity.

Methoxy (B1213986) Group: Shifting the position of the methoxy group or replacing it with other electron-donating or -withdrawing groups to fine-tune electronic properties.

The goal of this optimization process would be to identify a candidate with an optimal balance of potency, selectivity, and drug-like properties.

Target Identification and Validation Strategies

A critical step in the preclinical development of any new chemical entity is the identification and validation of its biological target(s). For a novel compound like this compound, several approaches could be employed:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates, which are then identified by mass spectrometry.

Computational Modeling: Using the compound's structure to predict potential binding sites on known protein targets through molecular docking simulations.

Genetic Approaches: Employing techniques such as CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

Once a potential target is identified, validation is essential to confirm its role in the desired therapeutic effect. This can be achieved through techniques like target knockdown using siRNA or shRNA, or by demonstrating a correlation between the compound's potency and its ability to engage the target in a cellular context.

Preclinical Assessment Framework for Thiourea Derivatives

Following successful lead optimization and target validation, a rigorous preclinical assessment is required to evaluate the compound's potential for clinical success.

In Vitro and In Vivo Pharmacological Evaluation

The initial pharmacological characterization of this compound would involve a battery of in vitro assays to determine its potency and mechanism of action. This would include:

Biochemical Assays: To quantify its inhibitory or activating effect on the purified target protein.

Cell-Based Assays: To assess its activity in a more physiologically relevant context, using cell lines representative of the intended therapeutic area.

Promising in vitro data would then warrant progression to in vivo studies in animal models of disease. These studies are crucial for demonstrating the compound's efficacy and establishing a potential therapeutic window. The choice of animal model would be dictated by the intended clinical indication.

General Toxicology and Safety Pharmacology

A comprehensive evaluation of the compound's safety profile is paramount. General toxicology studies in two species (one rodent and one non-rodent) are typically required to identify potential target organs of toxicity and to determine the maximum tolerated dose. Safety pharmacology studies are also conducted to assess the compound's effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Pharmacokinetic (PK) and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for predicting its human pharmacokinetics. For this compound, these studies would involve:

In Vitro ADME Assays: Using liver microsomes or hepatocytes to assess metabolic stability and identify major metabolites.

In Vivo PK Studies: Administering the compound to animals and measuring its concentration in plasma and tissues over time to determine key parameters such as half-life, clearance, and volume of distribution.

The data generated from these studies are used to build pharmacokinetic models that can help in predicting the human dose and dosing regimen.

Investigational New Drug (IND)-Enabling Studies

The culmination of the preclinical development program is the compilation of all data into an IND application, which is submitted to a regulatory agency like the U.S. Food and Drug Administration (FDA) for permission to initiate clinical trials in humans. In addition to the pharmacology, toxicology, and pharmacokinetic data, IND-enabling studies also include chemistry, manufacturing, and controls (CMC) information, which details the synthesis, purification, and characterization of the drug substance and the formulation of the drug product.

Future Research Directions for this compound in Therapeutic Development

The exploration of this compound as a potential therapeutic agent is still in its nascent stages. However, based on the broader landscape of medicinal chemistry research into thiourea derivatives, several key future research directions can be delineated. These trajectories aim to build upon the foundational understanding of this compound class to optimize its therapeutic potential. The primary focus will likely be on enhancing its efficacy, selectivity, and drug delivery properties through innovative chemical and formulation strategies.

Development of Novel Analogues with Enhanced Potency and Selectivity

A critical avenue for future research will be the rational design and synthesis of novel analogues of this compound. The goal of these medicinal chemistry efforts would be to improve its potency against specific biological targets while enhancing its selectivity to minimize off-target effects. The thiourea scaffold is a versatile platform for structural modification. biointerfaceresearch.com Research on other thiourea derivatives has shown that modifications at the terminal N- and N'- positions can significantly impact biological activity. analis.com.my

Future synthetic strategies could involve:

Modification of the Phenyl Ring Substituents: The methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic properties and binding interactions of the molecule. Future analogues could explore the impact of replacing the methoxy group with other electron-donating or electron-withdrawing groups to modulate activity.

Alteration of the Morpholine Moiety: The morpholine ring is a common pharmacophore in medicinal chemistry, often included to improve solubility and pharmacokinetic properties. researchgate.netnih.gov Research could explore the replacement of the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or piperazine, to investigate the structure-activity relationship (SAR).

Introduction of Additional Functional Groups: The incorporation of additional functional groups, such as halogens or trifluoromethyl groups, onto the phenyl ring has been shown to enhance the anticancer activity of other thiourea derivatives. analis.com.my

The synthesized analogues would be subjected to in vitro screening against a panel of relevant biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov The data from these screenings would be used to build a comprehensive SAR profile, guiding further optimization efforts.

Table 1: Illustrative Examples of Thiourea Analogues and their Reported Anticancer Activities

| Compound | Structural Modification | Reported Activity (IC50) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Introduction of a bromo-benzoyl group | Not specified | Not specified | analis.com.my |

| 3-(trifluoromethyl)phenylthiourea derivatives | Incorporation of a trifluoromethylphenyl group | Potent cytotoxic activities | Various | analis.com.my |

| Podophyllotoxin–thiourea derivatives | Hybridization with podophyllotoxin | Varies | A549, MDA-MB-231, DU-145, LNCaP, HGC-27 | analis.com.my |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Substituted phenyl rings | 2.2-5.5 µM | Breast cancer cell lines | biointerfaceresearch.com |

Combination Therapies and Synergistic Effects

To enhance the therapeutic efficacy and potentially overcome drug resistance, future preclinical studies should investigate the use of this compound in combination with other established therapeutic agents. mdpi.com The goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov

Potential combination strategies could include:

Pairing with Standard-of-Care Chemotherapeutics: Investigating the synergistic or additive effects of this compound with conventional chemotherapy drugs could lead to improved treatment regimens with potentially lower doses and reduced toxicity.

Combination with other Targeted Therapies: If the molecular target of this compound is identified, combining it with other targeted agents that act on different signaling pathways could be a powerful strategy to combat cancer.

Overcoming Drug Resistance: In cancer cell lines that have developed resistance to certain drugs, this compound could be explored as a potential agent to re-sensitize the cells to the original therapy.

The evaluation of these combination therapies would involve in vitro studies on cancer cell lines to determine the nature of the interaction (synergistic, additive, or antagonistic) using methodologies such as the combination index (CI) method. nih.gov Promising combinations would then be advanced to in vivo animal models for further validation.

Nanotechnology and Drug Delivery Systems for Thiourea Compounds

Many thiourea derivatives are hydrophobic, which can limit their solubility and bioavailability. Nanotechnology offers promising solutions to overcome these challenges by encapsulating the drug in nano-sized carriers. nih.govnih.gov Future research should focus on developing nanotechnology-based drug delivery systems for this compound to improve its pharmacokinetic profile and enable targeted delivery to diseased tissues.

Potential nanocarrier systems that could be explored include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. unirioja.es Liposomal formulations can enhance drug solubility, prolong circulation time, and reduce systemic toxicity. unirioja.es

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands to achieve active targeting to specific cells or tissues.

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, which are ideal for the delivery of poorly soluble drugs.

The development of such nanoformulations would require extensive characterization of their physicochemical properties, including particle size, drug loading efficiency, and in vitro drug release kinetics. mdpi.com Subsequently, preclinical studies in animal models would be necessary to evaluate their in vivo efficacy, biodistribution, and safety. uautonoma.cl The successful development of a nano-formulation could significantly enhance the therapeutic potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxy-5-morpholinophenyl)thiourea, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a substituted phenylamine precursor (e.g., 2-methoxy-5-morpholinoaniline) with an isothiocyanate reagent under anhydrous conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents like DMF or THF to stabilize intermediates .

- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by room-temperature stirring for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields pure product (63–85% reported for analogous thioureas) .

- Yield optimization : Pre-activate the amine with a base (e.g., triethylamine) to enhance nucleophilicity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR : Confirm substitution patterns via H NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; methoxy singlet at δ 3.3–3.5 ppm) and C NMR (thiourea C=S signal at ~180 ppm) .

- IR spectroscopy : Validate thiourea formation with N-H stretches (~3200 cm) and C=S absorption (~1250 cm) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or HIV-1 reverse transcriptase (RT) using fluorescence-based assays (e.g., RT inhibition via dNTP incorporation monitoring) .

- Antioxidant activity : Employ DPPH radical scavenging assays (IC determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance target specificity while maintaining solubility?

Methodological Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate, hydroxyl) on the morpholine ring or aryl backbone to improve aqueous solubility without disrupting hydrogen-bonding interactions critical for target binding .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., RT or kinases) and prioritize derivatives with favorable ΔG values .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

- Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) in DFT or MD simulations to better reflect experimental conditions .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔH/ΔS values .

- Statistical analysis : Apply multivariate regression to identify outliers (e.g., steric clashes not modeled in simulations) .

Q. What computational strategies validate the electronic structure and reactivity of this thiourea derivative?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311++G(d,p) to optimize geometry, calculate HOMO-LUMO gaps (predict redox behavior), and map electrostatic potential surfaces (identify nucleophilic/electrophilic sites) .

- Vibrational analysis : Compare experimental IR/Raman spectra with simulated spectra to assign vibrational modes and confirm tautomeric forms .

- NBO analysis : Quantify intramolecular hydrogen bonds (e.g., NH⋯O=C) to explain stability and reactivity .

Q. What are the implications of this compound’s coordination chemistry in drug design?

Methodological Answer:

- Metal chelation : The thiourea moiety can act as a bidentate ligand (via S and N donors) for transition metals (e.g., Cu, Pt), enabling the design of metal-based therapeutics. Characterize complexes using UV-vis (charge-transfer bands) and cyclic voltammetry .

- Biological targeting : Metal coordination may enhance DNA binding (e.g., via groove or intercalation modes) or enzyme inhibition (e.g., urease) .

Q. How can researchers assess the metabolic stability and toxicity of this compound?

Methodological Answer:

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation (acetonitrile/water) to grow single crystals .

- Temperature gradients : Gradually reduce temperature from 40°C to 4°C to control nucleation .

- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt aggregation and improve crystal quality .

Q. How can structure-activity relationships (SAR) be established when structural modifications do not correlate with activity?

Methodological Answer:

- Conformational analysis : Use NOESY NMR or X-ray crystallography to identify bioactive conformers not predicted by 2D models .

- Free-energy perturbation : Apply FEP+ (Schrödinger) to quantify the energetic impact of substituent changes on binding .

- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using inactive analogs to refine SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.